molecular formula C15H12F3N3O3 B6135738 N-[4-[2-nitro-4-(trifluoromethyl)anilino]phenyl]acetamide

N-[4-[2-nitro-4-(trifluoromethyl)anilino]phenyl]acetamide

Cat. No.: B6135738
M. Wt: 339.27 g/mol
InChI Key: KJDVOEFQEGCCHA-UHFFFAOYSA-N
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Description

N-[4-[2-nitro-4-(trifluoromethyl)anilino]phenyl]acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a nitro group and a trifluoromethyl group attached to an aniline moiety, which is further connected to a phenylacetamide structure. This combination of functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)anilino]phenyl]acetamide typically involves multiple steps, starting with the preparation of 2-nitro

Properties

IUPAC Name

N-[4-[2-nitro-4-(trifluoromethyl)anilino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3/c1-9(22)19-11-3-5-12(6-4-11)20-13-7-2-10(15(16,17)18)8-14(13)21(23)24/h2-8,20H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDVOEFQEGCCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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